molecular formula C14H20N2O3 B569084 tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1205750-08-8

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B569084
CAS No.: 1205750-08-8
M. Wt: 264.325
InChI Key: IIESDUMHEUGJGF-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a compound belonging to the dibenzo[b,f][1,4]oxazepine family These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can be achieved through various methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .

Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines. This reaction involves the coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various alkylating agents and catalysts can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted oxazepine derivatives.

Scientific Research Applications

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antidepressant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: The parent compound with similar structural features.

    Indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines: Compounds with fused indole or benzimidazole rings.

    Other oxazepine derivatives: Compounds with variations in the substituents on the oxazepine ring.

Uniqueness

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.

  • IUPAC Name : this compound
  • CAS Number : 1171126-84-3
  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.3 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antioxidant properties and potential as a therapeutic agent.

Antioxidant Activity

Research indicates that compounds similar to tert-butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine exhibit significant antioxidant properties. For instance, studies have shown that derivatives of related compounds can inhibit lipid peroxidation in liver microsomes stimulated by Fe(II)/ADP/ascorbate. The capacity to scavenge free radicals and inhibit oxidative stress is critical for evaluating the therapeutic potential of these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. For example, the presence of the amino group at the 7-position of the oxazepine ring enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antioxidant or therapeutic agent.

Case Studies and Research Findings

  • ROCK Inhibition : A related compound in the oxazepine class has been identified as a potent inhibitor of Rho-associated protein kinases (ROCKs), which are implicated in conditions like glaucoma. The compound demonstrated IC50 values as low as 3 nM against ROCK II, suggesting that modifications similar to those in tert-butyl 7-amino derivatives could yield compounds with significant pharmacological effects .
  • Lipid Peroxidation Inhibition : In studies assessing lipid peroxidation inhibition, compounds similar to tert-butyl 7-amino derivatives showed varying degrees of effectiveness. The most potent analogs had IC50 values significantly lower than those of less effective variants, indicating that structural modifications can greatly enhance biological activity .

Data Table: Biological Activity Comparison

Compound NameCAS NumberIC50 (nM)Biological Activity Description
Compound A1171126-84-393ROCK I inhibitor
Compound BRelated Compound3Selective ROCK II inhibitor
Compound CRelated Compound250Weak lipid peroxidation inhibitor
tert-butyl 7-amino derivative1171126-84-3TBDPotential antioxidant and therapeutic agent

Properties

IUPAC Name

tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIESDUMHEUGJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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